Dioxyde de titane, hexabutoxy-mu-oxo-

Vue d'ensemble

Description

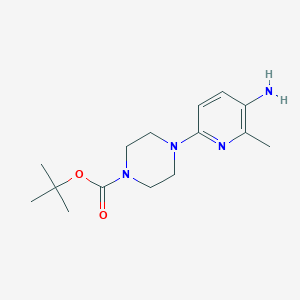

Titanium, hexabutoxy-mu-oxodi- is a useful research compound. Its molecular formula is C24H62O7Ti2 and its molecular weight is 558.5 g/mol. The purity is usually 95%.

The exact mass of the compound Titanium, hexabutoxy-mu-oxodi- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Titanium, hexabutoxy-mu-oxodi- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Titanium, hexabutoxy-mu-oxodi- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Analyse complète des applications du dioxyde de titane, hexabutoxy-mu-oxo-

Le dioxyde de titane, hexabutoxy-mu-oxo-, est un composé spécialisé qui a une large gamme d'applications dans la recherche scientifique en raison de ses propriétés uniques. Voici une analyse détaillée de ses applications dans divers domaines.

Industrie aérospatiale

Alliages de titane : , y compris ceux avec des structures hexabutoxy-mu-oxo-, sont largement utilisés dans l'industrie aérospatiale . Leur rapport résistance/poids élevé et leur résistance à la corrosion les rendent idéaux pour les composants aéronautiques qui nécessitent durabilité et fiabilité dans des conditions extrêmes. Ils sont utilisés dans la fabrication de fuselages, de composants de moteur et de fixations.

Implants médicaux

En raison de leur biocompatibilité, les alliages de titane sont couramment utilisés dans les implants médicaux . Les variantes hexabutoxy-mu-oxo- peuvent être utilisées dans les prothèses articulaires, les implants dentaires et les dispositifs de fixation osseuse. Leur compatibilité avec les systèmes biologiques assure un rejet minimal et un succès à long terme des implants chirurgicaux.

Ingénierie automobile

En ingénierie automobile, les alliages de titane offrent des solutions d'allègement sans compromettre la résistance . Le hexabutoxy-mu-oxo- peut être utilisé dans des composants critiques tels que les bielles, les soupapes et les systèmes d'échappement, contribuant à une meilleure économie de carburant et aux performances.

Traitement chimique

Les alliages de titane sont connus pour leur résistance à la corrosion, ce qui est crucial dans les environnements de traitement chimique . Les équipements tels que les réacteurs, les échangeurs de chaleur et les systèmes de tuyauterie peuvent bénéficier de l'incorporation de hexabutoxy-mu-oxo- pour résister aux produits chimiques agressifs et aux températures élevées.

Ingénierie marine

L'industrie maritime bénéficie de l'utilisation d'alliages de titane en raison de leur capacité à résister à la corrosion par l'eau salée . Le hexabutoxy-mu-oxo- peut être appliqué dans les coques de navires, les hélices et les structures offshore, assurant une longévité et réduisant les coûts de maintenance.

Production d'énergie

Dans la production d'énergie, en particulier dans les réacteurs nucléaires, les alliages de titane sont utilisés pour leur non-réactivité et leur capacité à résister aux températures élevées . Les variantes hexabutoxy-mu-oxo- peuvent être trouvées dans les systèmes de refroidissement et les composants structurels des réacteurs.

Électronique et optoélectronique

Les sous-oxydes de titane, y compris le hexabutoxy-mu-oxo-, sont prometteurs dans les dispositifs électroniques et optoélectroniques . Ils sont utilisés dans les revêtements, les condensateurs et comme matériaux conducteurs dans divers composants électroniques en raison de leurs propriétés électriques.

Applications de l'énergie solaire

L'industrie photovoltaïque utilise les sous-oxydes de titane pour leurs propriétés photoactives . Le hexabutoxy-mu-oxo- peut être utilisé dans la production de cellules solaires et de revêtements qui améliorent l'efficacité des panneaux solaires.

Mécanisme D'action

Action Environment

The action of Titanium, hexabutoxy-mu-oxodi-, can be influenced by a variety of environmental factors . These could include factors such as temperature, pH, and the presence of other compounds or ions in the environment. These factors could influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

Titanium, hexabutoxy-mu-oxodi- plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can interact with titanium-based enzymes, which are involved in various oxidation-reduction reactions. The nature of these interactions often involves the coordination of titanium atoms with the active sites of enzymes, leading to changes in their catalytic activity . For instance, titanium, hexabutoxy-mu-oxodi- can act as a cofactor, enhancing the activity of certain oxidoreductases by stabilizing their active conformations.

Cellular Effects

The effects of titanium, hexabutoxy-mu-oxodi- on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, titanium, hexabutoxy-mu-oxodi- has been shown to affect the proliferation and differentiation of osteoblasts, which are bone-forming cells . It can enhance the expression of genes involved in bone formation and mineralization, thereby promoting osteogenesis. Additionally, this compound can influence the production of reactive oxygen species (ROS) within cells, which can lead to oxidative stress and subsequent changes in cellular metabolism .

Molecular Mechanism

At the molecular level, titanium, hexabutoxy-mu-oxodi- exerts its effects through several mechanisms. One key mechanism involves the binding of titanium atoms to specific biomolecules, leading to enzyme inhibition or activation. For example, titanium, hexabutoxy-mu-oxodi- can inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate access . This compound can also activate transcription factors that regulate gene expression, leading to changes in the expression of genes involved in cellular growth and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of titanium, hexabutoxy-mu-oxodi- can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air . Long-term studies have shown that titanium, hexabutoxy-mu-oxodi- can have sustained effects on cellular function, including prolonged activation of signaling pathways and continuous modulation of gene expression . These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.

Dosage Effects in Animal Models

The effects of titanium, hexabutoxy-mu-oxodi- vary with different dosages in animal models. At low doses, this compound can enhance cellular functions such as proliferation and differentiation without causing significant toxicity . At high doses, titanium, hexabutoxy-mu-oxodi- can induce toxic effects, including oxidative stress, inflammation, and apoptosis . These adverse effects are dose-dependent and highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

Titanium, hexabutoxy-mu-oxodi- is involved in several metabolic pathways, particularly those related to oxidation-reduction reactions. This compound can interact with enzymes such as oxidases and reductases, influencing metabolic flux and altering metabolite levels . For example, titanium, hexabutoxy-mu-oxodi- can enhance the activity of cytochrome P450 enzymes, leading to increased metabolism of xenobiotics and endogenous substrates . These interactions are critical for understanding the metabolic fate of this compound in biological systems.

Transport and Distribution

Within cells and tissues, titanium, hexabutoxy-mu-oxodi- is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, titanium, hexabutoxy-mu-oxodi- can localize to specific organelles, such as mitochondria and the endoplasmic reticulum, where it exerts its biochemical effects . The distribution of this compound within tissues is also influenced by its binding to plasma proteins, which can affect its bioavailability and activity .

Subcellular Localization

The subcellular localization of titanium, hexabutoxy-mu-oxodi- is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, titanium, hexabutoxy-mu-oxodi- can be targeted to mitochondria, where it influences mitochondrial respiration and energy production . Additionally, this compound can localize to the nucleus, where it interacts with transcription factors and modulates gene expression . Understanding the subcellular localization of titanium, hexabutoxy-mu-oxodi- is essential for elucidating its precise mechanisms of action.

Propriétés

IUPAC Name |

butan-1-ol;titanium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C4H10O.H2O.2Ti/c6*1-2-3-4-5;;;/h6*5H,2-4H2,1H3;1H2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNPGEPMHMPIQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.O.[Ti].[Ti] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H62O7Ti2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801014678 | |

| Record name | Titanium, hexabutoxy-mu-oxodi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801014678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7393-46-6 | |

| Record name | Titanium, hexabutoxy-mu-oxodi- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007393466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium, hexabutoxy-.mu.-oxodi- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium, hexabutoxy-mu-oxodi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801014678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexabutoxy-mu-oxodititanium(IV) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Azaspiro[5.5]undecan-9-one](/img/structure/B1507587.png)

![methyl (3S,4R)-4-{[(benzyloxy)carbonyl]amino}piperidine-3-carboxylate](/img/structure/B1507601.png)

![9,10-Bis[N-(p-tolyl)anilino]anthracene](/img/structure/B1507607.png)

![Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1507615.png)